2-(Azetidin-3-yl)-5-nitropyridine
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Overview
Description
2-(Azetidin-3-yl)-5-nitropyridine is a heterocyclic compound that features both an azetidine ring and a nitropyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yl)-5-nitropyridine can be achieved through several methods. . This reaction is efficient for synthesizing functionalized azetidines, although it presents certain challenges that have been addressed through recent improvements in reaction protocols.
Another method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . This approach provides a straightforward and efficient route to obtain the desired azetidine derivatives.
Industrial Production Methods
Industrial production of this compound typically involves scalable synthetic routes that ensure high yield and purity. The use of green and sustainable chemistry principles is often emphasized to minimize environmental impact and enhance the overall efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yl)-5-nitropyridine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under appropriate conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are used under various conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
2-(Azetidin-3-yl)-5-nitropyridine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yl)-5-nitropyridine involves its interaction with specific molecular targets and pathways. The azetidine ring and nitropyridine moiety contribute to its biological activity by interacting with enzymes, receptors, and other biomolecules. These interactions can lead to various biological effects, such as inhibition of microbial growth or modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids: These compounds are structurally similar and have been investigated as novel GABA derivatives.
Azetidine-2-carboxylic acid: A natural product found in certain plants, known for its biological activities.
(Azetidin-2-yl)acetic acid: An analogue of homoproline, used in the preparation of various peptides.
Uniqueness
2-(Azetidin-3-yl)-5-nitropyridine is unique due to the presence of both an azetidine ring and a nitropyridine moiety, which confer distinct chemical and biological properties. This combination of structural features makes it a valuable compound for various scientific research applications.
Properties
Molecular Formula |
C8H9N3O2 |
---|---|
Molecular Weight |
179.18 g/mol |
IUPAC Name |
2-(azetidin-3-yl)-5-nitropyridine |
InChI |
InChI=1S/C8H9N3O2/c12-11(13)7-1-2-8(10-5-7)6-3-9-4-6/h1-2,5-6,9H,3-4H2 |
InChI Key |
JTQTZIQUGVHVQA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)C2=NC=C(C=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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